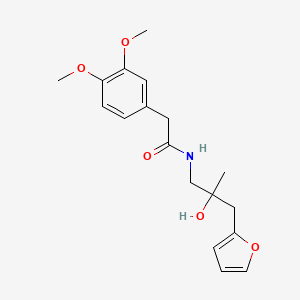

![molecular formula C6H3F3N4O B2954795 3-(Trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 140911-30-4](/img/structure/B2954795.png)

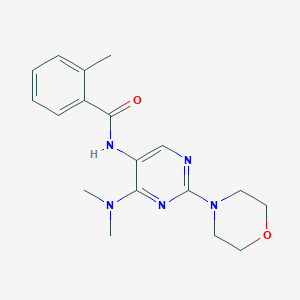

3-(Trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

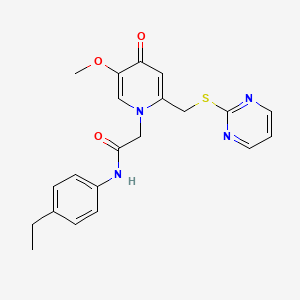

3-(Trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a chemical compound that has been studied for its potential applications in the field of medicine . It is a derivative of pyrazine, a six-membered nitrogen-based heterocycle known for its utility in rational drug design . This compound can be used as a reactant/reagent in the synthetic preparation of 3-amino-4-phenylbutanoic acid derivatives, which are dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes .

Synthesis Analysis

The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, including 3-(Trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one, involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . All the target compounds were synthesized in excellent yields under mild reaction conditions .Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is characterized by a pyrazine ring, which is a six-membered nitrogen-based heterocycle . This structure is found in a wide variety of promising drugs pertaining to diversified therapeutic applications .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-(Trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one include nucleophilic reactions and reactions under the action of stirring . The synthesis process also involves heating, refluxing, and distilling out trifluoroacetic acid .科学的研究の応用

Synthesis and Biological Activities

- Antibacterial and Antifungal Activities : Hassan (2013) synthesized a series of new pyrazoline and pyrazole derivatives, demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. This study showcases the potential of triazolo[4,3-a]pyrazin-8-one derivatives in developing new antimicrobial agents (Hassan, 2013).

- Pharmacological Potential : Kulikovska et al. (2014) highlighted a synthesis scheme for 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones, emphasizing their potential as pharmacological agents with activities such as cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective effects (Kulikovska et al., 2014).

- Microwave-Assisted Synthesis : Shaaban (2008) demonstrated the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety, providing a rapid and efficient method for preparing trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine and other related compounds (Shaaban, 2008).

Chemical Synthesis and Characterization

- Novel Synthetic Routes : Various studies have focused on developing new synthetic methods for the preparation of triazolo[4,3-a]pyrazin-8-one derivatives. These include recyclization approaches, one-pot synthesis methods, and the exploration of their reactions with different reagents to produce compounds with potential biological activities and for further chemical studies (Zhang et al., 2019), (Khudina et al., 2005).

Applications in Material Science

- Luminescent Complexes : The incorporation of triazolo[4,3-a]pyrazin-8-one derivatives into luminescent ReI(CO)3Cl complexes has been investigated, revealing potential applications in the development of materials with specific optical properties (Das & Panda, 2006).

Safety And Hazards

特性

IUPAC Name |

3-(trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N4O/c7-6(8,9)5-12-11-3-4(14)10-1-2-13(3)5/h1-2H,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSBEPXPVPRRHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(F)(F)F)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2954713.png)

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954719.png)

![Tert-butyl (1S,4R,5R)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2954727.png)

![N-[(3-Fluorophenyl)methyl]-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B2954728.png)